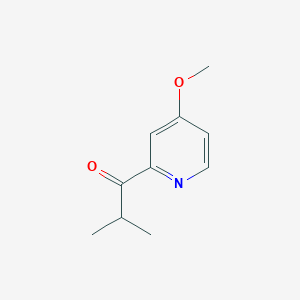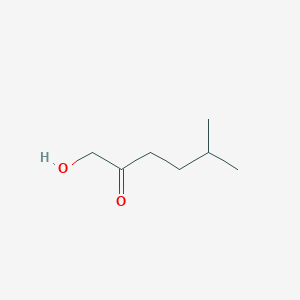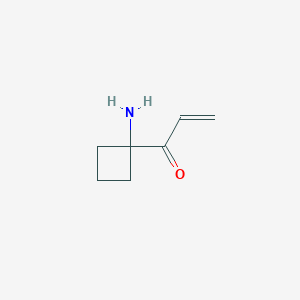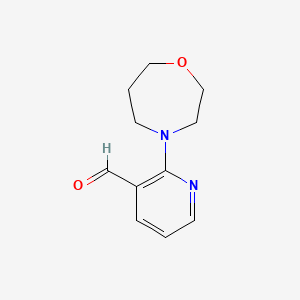![molecular formula C16H23BO2 B13208496 2-[2-(3,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13208496.png)
2-[2-(3,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a 3,5-dimethylphenyl group via an ethenyl linkage. The compound’s structure imparts it with interesting chemical properties, making it useful in various synthetic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,5-dimethylphenylacetylene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or toluene. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to the large-scale synthesis of this compound with high purity.
化学反应分析
Types of Reactions
2-[2-(3,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, leading to the formation of new boron-containing compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Organolithium or Grignard reagents are often employed to introduce new substituents at the boron center.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: 2-[2-(3,5-Dimethylphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Substitution: Various boron-containing derivatives depending on the substituents introduced.
科学研究应用
2-[2-(3,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in the development of boron-containing pharmaceuticals with unique biological activities.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism of action of 2-[2-(3,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various organic and inorganic species. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating a range of chemical transformations. In biological systems, the compound’s boron content allows it to interact with cellular components, potentially leading to therapeutic effects in BNCT.
相似化合物的比较
Similar Compounds
- 2-[2-(2,5-Dimethylphenyl)ethenyl]-1,4-dimethylbenzene
- 2-(3,4-Dimethoxyphenyl)ethanol
- 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole
Uniqueness
Compared to similar compounds, 2-[2-(3,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its unique dioxaborolane ring structure, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and potential medical applications.
属性
分子式 |
C16H23BO2 |
|---|---|
分子量 |
258.2 g/mol |
IUPAC 名称 |
2-[(E)-2-(3,5-dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO2/c1-12-9-13(2)11-14(10-12)7-8-17-18-15(3,4)16(5,6)19-17/h7-11H,1-6H3/b8-7+ |
InChI 键 |
BAOIHYSDKHELQJ-BQYQJAHWSA-N |
手性 SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC(=C2)C)C |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC(=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[4-(4-cyanophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13208414.png)



![3-Methyl-2-[(pyridin-3-ylmethyl)amino]butanoic acid](/img/structure/B13208441.png)




![2-Methylimidazo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13208491.png)

![3,5-Dimethyl-4-[(2-methylhydrazin-1-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B13208498.png)
![2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile](/img/structure/B13208499.png)

